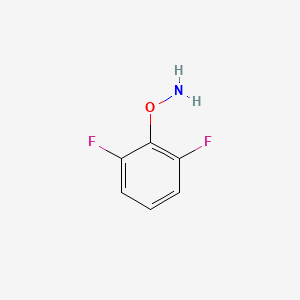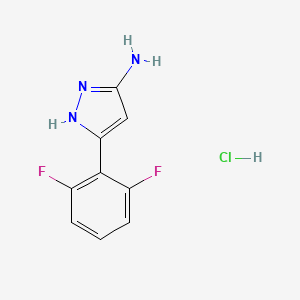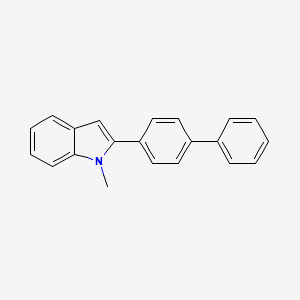
2-(4-Biphenylyl)-1-methylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Biphenylyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a biphenyl group attached to the indole ring. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.
准备方法
The synthesis of 2-(4-Biphenylyl)-1-methylindole can be achieved through various synthetic routes. One common method involves the reaction of 4-biphenylboronic acid with 1-methylindole in the presence of a palladium catalyst. This reaction is typically carried out under Suzuki coupling conditions, which involve the use of a base such as potassium carbonate and a solvent like toluene . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反应分析
2-(4-Biphenylyl)-1-methylindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while substitution reactions can produce a variety of alkylated or acylated indole derivatives.
科学研究应用
2-(4-Biphenylyl)-1-methylindole has a wide range of applications in scientific research:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is used to study the interactions between indole derivatives and biological targets. It serves as a model compound for investigating the biological activities of indole-based molecules.
Medicine: This compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 2-(4-Biphenylyl)-1-methylindole involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may interact with cytochrome P450 enzymes, influencing the metabolism of other compounds . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
相似化合物的比较
2-(4-Biphenylyl)-1-methylindole can be compared with other similar compounds, such as:
2-(4-Biphenylyl)propionic acid: This compound shares the biphenyl group but has a different functional group attached to the indole ring.
2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole: This compound contains an oxadiazole ring instead of an indole ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its indole ring provides a versatile platform for chemical modifications, while the biphenyl group enhances its stability and reactivity.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable tool in scientific research and industrial applications.
属性
分子式 |
C21H17N |
|---|---|
分子量 |
283.4 g/mol |
IUPAC 名称 |
1-methyl-2-(4-phenylphenyl)indole |
InChI |
InChI=1S/C21H17N/c1-22-20-10-6-5-9-19(20)15-21(22)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3 |
InChI 键 |
RUWQENOWQMNWTC-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


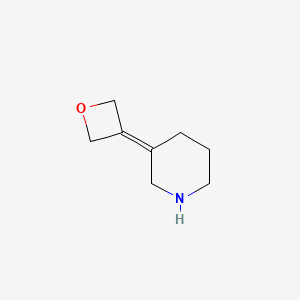
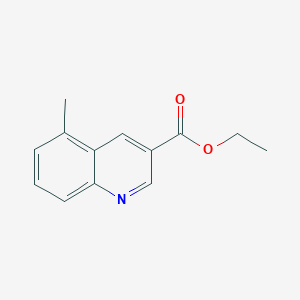

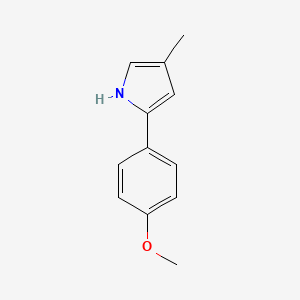
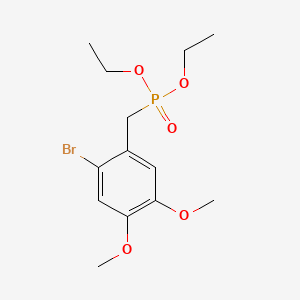
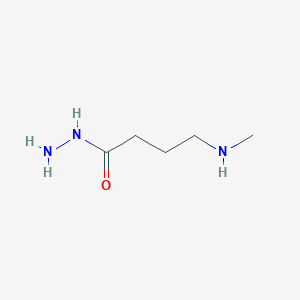
![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide](/img/structure/B13700770.png)
![(S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine](/img/structure/B13700772.png)
![4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole](/img/structure/B13700775.png)
![3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid](/img/structure/B13700788.png)

